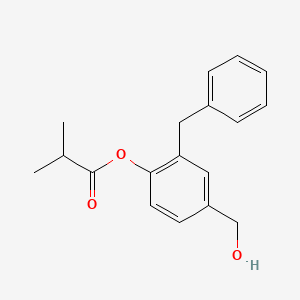

4-Hydroxymethyl-2-benzylphenyl Isobutyrate

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-benzyl-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-13(2)18(20)21-17-9-8-15(12-19)11-16(17)10-14-6-4-3-5-7-14/h3-9,11,13,19H,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZDLJZZOGYDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857802 | |

| Record name | 2-Benzyl-4-(hydroxymethyl)phenyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309934-15-3 | |

| Record name | 2-Benzyl-4-(hydroxymethyl)phenyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Hydroxymethyl 2 Benzylphenyl Isobutyrate

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of 4-Hydroxymethyl-2-benzylphenyl Isobutyrate reveals several logical disconnections to simplify the structure into readily available starting materials. The most prominent disconnection is at the isobutyrate ester linkage (C-O bond), which separates the molecule into two primary synthons: the functionalized phenol (B47542), 2-benzyl-4-hydroxymethylphenol , and an isobutyryl moiety, such as isobutyric acid or its more reactive derivative, isobutyryl chloride.

Further disconnection of the 2-benzyl-4-hydroxymethylphenol intermediate suggests two key bond formations on a simpler phenol ring: the introduction of the benzyl (B1604629) group and the hydroxymethyl group. This leads to three potential strategic approaches:

Convergent Strategy: The primary and most efficient approach involves the synthesis of the fully substituted 2-benzyl-4-hydroxymethylphenol intermediate, followed by a final esterification step.

Sequential Strategy A: This involves initial benzylation of a para-substituted phenol (like p-cresol or 4-hydroxybenzyl alcohol), followed by the introduction or modification of the hydroxymethyl group, and concluding with esterification.

Sequential Strategy B: This strategy begins with the hydroxymethylation of a suitable phenol, followed by benzylation and then esterification.

These disconnections point towards fundamental starting materials such as a simple phenol, benzyl chloride, formaldehyde, and isobutyric acid.

Classical Synthetic Routes to the Isobutyrate Ester Core and Phenol Derivatives

Classical synthetic methods provide foundational pathways for constructing the target molecule. These routes focus on well-established, non-catalytic or acid/base-mediated reactions for ester formation and aromatic substitution.

The formation of the isobutyrate ester is a critical step. Two classical methods are particularly relevant: Fischer-Speier Esterification and Steglich Esterification.

Fischer-Speier Esterification: This method involves the direct, acid-catalyzed reaction between a carboxylic acid (isobutyric acid) and an alcohol (2-benzyl-4-hydroxymethylphenol). masterorganicchemistry.comorganic-chemistry.orglibretexts.org The reaction is an equilibrium process. masterorganicchemistry.comorganic-chemistry.org To optimize the yield and drive the reaction toward the product, Le Châtelier's principle is applied, typically by using a large excess of one reactant or by removing the water formed during the reaction, for instance, through azeotropic distillation. organic-chemistry.orglibretexts.org

Steglich Esterification: This method offers a milder alternative, which is particularly useful if the substrate is sensitive to strong acidic conditions. organic-chemistry.orgcommonorganicchemistry.com The reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). organic-chemistry.orgwikipedia.org The reaction proceeds at room temperature and is not reversible, as the water produced is consumed by DCC to form the insoluble byproduct, dicyclohexylurea (DCU). wikipedia.org Optimization involves ensuring the efficient removal of DCU through filtration.

| Feature | Fischer-Speier Esterification | Steglich Esterification |

| Reagents | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Carboxylic Acid, Alcohol, DCC, DMAP |

| Conditions | Typically requires heat (reflux) | Room temperature, mild conditions wikipedia.org |

| Reversibility | Reversible equilibrium masterorganicchemistry.comorganic-chemistry.org | Irreversible |

| Byproducts | Water | Dicyclohexylurea (DCU) wikipedia.org |

| Advantages | Inexpensive reagents, suitable for large scale | Mild conditions, high yields, suitable for acid-sensitive substrates organic-chemistry.org |

| Disadvantages | Harsh acidic conditions, equilibrium limitations | Stoichiometric coupling agent required, byproduct removal |

This table provides a comparative overview of Fischer-Speier and Steglich esterification methods.

The synthesis of the key intermediate, 2-benzyl-4-hydroxymethylphenol, can be approached using different strategies.

Convergent Strategy: This is often the preferred route. It involves first synthesizing 4-hydroxy-3-benzylbenzaldehyde. This can be achieved through the benzylation of 4-hydroxybenzaldehyde. The subsequent step is the reduction of the aldehyde group to a hydroxymethyl group using a reducing agent like sodium borohydride (NaBH₄), yielding 2-benzyl-4-hydroxymethylphenol. The final step is the esterification of this phenol.

Sequential Strategies:

Benzylation followed by Hydroxymethylation: One could start with a phenol and introduce the benzyl group first. The Friedel-Crafts benzylation of phenol with benzyl chloride or benzyl alcohol, often using a strong acid catalyst, can be employed. google.com However, this can lead to a mixture of ortho, para, and polysubstituted products. google.com A more controlled approach involves the ortho-specific benzylation of phenols. Subsequent hydroxymethylation at the para-position can be achieved by reacting the benzylated phenol with formaldehyde in the presence of a base. youtube.com

Hydroxymethylation followed by Benzylation: Alternatively, a phenol can first be hydroxymethylated. The reaction of phenol with formaldehyde under basic conditions typically yields a mixture of ortho- and para-hydroxybenzyl alcohol. youtube.com After separation of the desired para-isomer, selective benzylation at the ortho-position would be required, which can be challenging due to the directing effects of the existing substituents.

Advanced Synthetic Protocols and Catalytic Approaches for Enhanced Selectivity and Yield

Modern synthetic chemistry offers advanced protocols that provide milder reaction conditions, higher selectivity, and improved yields, often through the use of sophisticated catalysts.

To circumvent the issues associated with classical esterification methods, catalytic approaches operating under mild conditions have been developed.

Organocatalysis: This field has emerged as a sustainable alternative for ester synthesis, offering mild reaction conditions and high selectivity. researchgate.net Aside from the role of DMAP in Steglich esterification, other organic molecules like cinchona alkaloids have been investigated as catalysts for reactions involving ester functionalities. acs.org Brønsted acid catalysts can also promote dehydrative esterification under relatively mild conditions without the need to remove water. organic-chemistry.org

Metal-Catalyzed Esterification: A variety of metal-based catalysts are effective for esterification and transesterification. Simple zinc(II) salts, for example, have been shown to be effective and recyclable catalysts for the esterification of fatty acids. nih.gov Tin compounds are also commonly used, particularly in the industrial production of polyesters. reaxis.com Transition-metal catalysis, while more commonly associated with C-H activation to form esters, represents a frontier in the field, offering novel pathways to ester synthesis. acs.orgthieme-connect.com The use of metal catalysts can significantly lower the reaction temperature and reduce the formation of byproducts. acs.org

| Catalyst Type | Example Catalyst | Key Advantages |

| Organocatalyst | DMAP, Phosphoric Acids | Mild conditions, reduced waste, high selectivity researchgate.netorganic-chemistry.org |

| Metal Catalyst | Zinc Acetate, Tin Compounds | High efficiency, recyclability, applicable to industrial scale nih.govreaxis.comacs.org |

| Transition Metal | Gold (AuCl), Palladium (Pd) | High flexibility, control over substitution patterns acs.orgorganic-chemistry.org |

This table summarizes advanced catalytic approaches for esterification.

Flow chemistry has revolutionized chemical synthesis by moving from traditional batch processing to continuous production. In this methodology, reagents are pumped through a reactor coil or a column packed with a catalyst, allowing for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.net

For ester synthesis, this approach offers significant advantages for scalability. riken.jp Solid acid catalysts can be packed into a column, and a mixture of the carboxylic acid and alcohol can be continuously passed through it. organic-chemistry.org This setup facilitates high yields and easy separation of the product, as the catalyst remains in the reactor. riken.jp Flow chemistry not only enhances safety and efficiency but also enables the rapid optimization of reaction conditions, making it a powerful tool for the scalable production of esters like this compound. acs.org

Chemo-, Regio-, and Stereoselectivity in Synthesis: Control and Optimization Strategies

The synthesis of a multifunctional molecule like this compound would require careful control over chemo-, regio-, and stereoselectivity to achieve the desired product with high yield and purity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of synthesizing the target molecule, a key chemoselective challenge would be the differentiation between the hydroxyl group of the hydroxymethyl moiety and any other potentially reactive sites. For instance, during the esterification step to introduce the isobutyrate group, it is crucial that the reaction occurs exclusively at the intended hydroxyl group. This can be achieved by employing mild esterification conditions or by using protecting groups for other sensitive functionalities that might be present on the starting materials.

Regioselectivity is the control of the position at which a reaction occurs. The substitution pattern of the benzene (B151609) ring in this compound (a 1,2,4-trisubstituted pattern) necessitates regioselective synthetic steps. For example, in a synthetic route involving Friedel-Crafts benzylation of a substituted phenol, the choice of catalyst and reaction conditions would be critical to direct the incoming benzyl group to the desired ortho position relative to the hydroxyl group and meta to the hydroxymethyl group. The inherent directing effects of the substituents on the aromatic ring play a pivotal role in determining the regiochemical outcome of electrophilic aromatic substitution reactions.

Stereoselectivity , while not immediately apparent from the target molecule's name which does not specify any stereocenters, could become a significant consideration if chiral derivatives were to be synthesized. If any of the synthetic intermediates or reactants possessed stereocenters, or if a chiral catalyst were employed, controlling the stereochemical outcome of the reactions would be essential. For instance, if a prochiral ketone were to be reduced to form the hydroxymethyl group, the use of a chiral reducing agent could lead to the enantioselective formation of one enantiomer over the other.

Strategies for the control and optimization of selectivity in the synthesis of complex organic molecules are multifaceted and often involve a combination of approaches. mdpi.com These can include the use of specific catalysts that favor a particular reaction pathway, the strategic application of protecting groups to mask reactive sites, and the careful control of reaction parameters such as temperature, pressure, and solvent. mdpi.com

A hypothetical retrosynthetic analysis suggests that the isobutyrate ester could be formed in the final step from 4-hydroxymethyl-2-benzylphenol. The synthesis of this key intermediate would need to address the regioselectivity of introducing the benzyl and hydroxymethyl groups onto a phenolic precursor.

Interactive Data Table: Strategies for Selectivity Control

| Selectivity Type | Potential Challenge in Synthesis | Control and Optimization Strategies |

| Chemoselectivity | Selective esterification of the hydroxymethyl group in the presence of a phenolic hydroxyl group (if unprotected). | Use of protecting groups for the more acidic phenolic -OH; pH control; enzyme-catalyzed esterification. |

| Regioselectivity | Directing the benzyl group to the ortho position of a substituted phenol. | Choice of Lewis acid catalyst in Friedel-Crafts benzylation; use of ortho-directing groups. |

| Stereoselectivity | Enantioselective reduction of a precursor aldehyde or ketone to the hydroxymethyl group. | Employment of chiral reducing agents (e.g., CBS reagents); biocatalysis with alcohol dehydrogenases. |

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields. This would involve detailed studies of the key bond-forming steps.

For any proposed synthetic route, computational chemistry could be employed to model the reaction pathways and analyze the transition state structures. For example, in a Friedel-Crafts benzylation step, density functional theory (DFT) calculations could be used to determine the energy barriers for the formation of different regioisomers, thus predicting the most likely product. This analysis would involve mapping the potential energy surface of the reaction and identifying the lowest energy pathway from reactants to products via the transition state.

The study of kinetic isotope effects (KIEs) provides valuable insight into reaction mechanisms by revealing which bonds are broken or formed in the rate-determining step. wikipedia.orgepfl.ch A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org

For instance, to probe the mechanism of a hypothetical C-H activation step involved in the introduction of the hydroxymethyl group, a deuterated substrate could be used. If a primary KIE is observed (where the rate of the reaction is significantly slower with the deuterated substrate), it would suggest that the C-H bond is broken in the rate-determining step of the reaction. Secondary KIEs, which are smaller, can provide information about changes in hybridization at a particular atom between the ground state and the transition state. wikipedia.org

Stereochemical considerations are also crucial for mechanistic elucidation. If a reaction proceeds through a chiral intermediate or transition state, the stereochemical outcome of the product can provide evidence for a particular mechanistic pathway. For example, if a reaction results in the inversion of stereochemistry at a chiral center, it would be indicative of an SN2-type mechanism.

Interactive Data Table: Mechanistic Investigation Techniques

| Mechanistic Question | Investigative Technique | Expected Outcome/Information Gained |

| Regioselectivity of Benzylation | Transition State Analysis (Computational) | Determination of activation energies for ortho, meta, and para benzylation pathways to predict the most favorable regioisomer. |

| C-H Bond Cleavage in Hydroxymethylation | Kinetic Isotope Effect (KIE) Studies | A significant primary KIE (kH/kD > 2) would indicate that C-H bond breaking is involved in the rate-determining step. wikipedia.org |

| Stereochemical Course of a Reduction Step | Stereochemical Labeling Studies | Use of enantiomerically pure starting materials to determine if a reaction proceeds with retention, inversion, or racemization of stereochemistry. |

In-Depth Structural Analysis of this compound Remains Largely Undocumented in Public Scientific Literature

A comprehensive review of publicly accessible scientific databases, including scholarly articles, patents, and chemical supplier information, reveals a significant lack of detailed structural characterization data for the chemical compound this compound. While the compound is identified, primarily as a process-related impurity or degradation product of the pharmaceutical agent Fesoterodine, specific experimental data required for a thorough structural and conformational analysis is not available in published research.

The requested article, which was to be structured around advanced analytical techniques, cannot be generated due to the absence of the necessary research findings. The specific data required, as outlined in the user's request, includes:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No published studies were found that provide data from multidimensional NMR experiments such as COSY, HSQC, HMBC, or NOESY for this compound. This information is crucial for establishing the precise connectivity and spatial relationships of atoms within the molecule.

Vibrational Spectroscopy: There is no publicly available data on the Fourier-transform infrared (FT-IR) or Raman spectra of this compound. Such data would be essential for identifying its functional groups and providing insights into its conformational state.

High-Resolution Mass Spectrometry: Detailed analyses of fragmentation pathways and isotopic profiling for this specific molecule have not been published. This information is key to confirming the molecular weight and elemental composition, and to deducing the compound's structure.

X-ray Crystallography: No evidence of successful crystallization of this compound and subsequent analysis by single-crystal or powder X-ray diffraction was found in the public domain. This data would be necessary to determine its absolute configuration, crystal packing, and to investigate potential polymorphism.

While the compound is listed by several chemical suppliers and is mentioned in the context of pharmaceutical impurity profiling, the detailed analytical data that would form the basis of the requested scientific article has not been disseminated in publicly available literature. It is possible that such data exists within proprietary research of pharmaceutical manufacturers, but it is not accessible for public review.

Consequently, the creation of a scientifically accurate and detailed article focusing on the advanced structural characterization and conformational analysis of this compound is not feasible at this time due to the lack of foundational research data.

Advanced Structural Characterization and Conformational Analysis of 4 Hydroxymethyl 2 Benzylphenyl Isobutyrate

Chiroptical Spectroscopy for Stereochemical Assignment

An analysis of the chemical structure of 4-Hydroxymethyl-2-benzylphenyl Isobutyrate, with the systematic name [2-benzyl-4-(hydroxymethyl)phenyl] 2-methylpropanoate, reveals the absence of any stereocenters or elements of planar or axial chirality in its ground state. The molecule does not possess a chiral carbon atom, nor does it exhibit restricted rotation that would give rise to atropisomerism. Consequently, this compound is an achiral molecule.

As chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are used to determine the absolute configuration of chiral molecules, they are not applicable to this compound. The absence of chirality means there are no enantiomers or diastereomers to distinguish, rendering stereochemical assignment unnecessary.

Conformational Analysis and Intramolecular Interactions

Conformational Flexibility:

The key rotatable bonds that define the molecule's conformation are:

The C-C bond between the phenyl ring and the methylene (B1212753) bridge of the benzyl (B1604629) group.

The C-C bond between the methylene bridge and the phenyl ring of the benzyl substituent.

The C-O bond of the ester linkage.

The C-C bond of the hydroxymethyl group.

Rotation around these bonds gives rise to a complex potential energy surface with multiple local minima, each corresponding to a different conformer. The structure of the core, a substituted diphenylmethane, suggests that the two phenyl rings are not coplanar and adopt a skewed orientation to minimize steric hindrance.

Intramolecular Hydrogen Bonding:

A significant feature of this compound is the potential for the formation of an intramolecular hydrogen bond. The hydroxyl group of the 4-hydroxymethyl substituent can act as a hydrogen bond donor, while the carbonyl oxygen of the isobutyrate group can act as a hydrogen bond acceptor.

Table of Potential Intramolecular Interactions:

| Interaction Type | Donor | Acceptor | Plausible Conformation |

| Hydrogen Bonding | Hydroxyl group (-OH) of the hydroxymethyl substituent | Carbonyl oxygen (C=O) of the isobutyrate group | A conformation where the hydroxymethyl and isobutyrate groups are oriented to allow for the formation of a pseudo-ring structure. |

| π-π Stacking | Benzyl group's phenyl ring | Central phenyl ring | A folded conformation where the two aromatic rings are in a parallel-displaced or T-shaped arrangement. |

π-Stacking Interactions:

The presence of two aromatic rings (the central phenyl ring and the phenyl ring of the benzyl group) introduces the possibility of intramolecular π-π stacking interactions. These non-covalent interactions, arising from electrostatic and dispersion forces between the π-electron clouds of the aromatic rings, can further stabilize certain folded conformations. rsc.org The geometry of this interaction can vary, with common arrangements being face-to-face (sandwich) or, more commonly, parallel-displaced. The relative orientation of the two rings is a balance between maximizing attractive π-π interactions and minimizing steric repulsion between the substituents on the rings. The conformational analysis of substituted diphenylmethanes often reveals a preference for skewed or propeller-like conformations where direct face-to-face stacking is hindered, but weaker, attractive interactions are still present.

Theoretical and Computational Chemistry Studies on this compound

While specific, in-depth computational studies on this compound are not extensively available in peer-reviewed literature, the principles of theoretical and computational chemistry provide a robust framework for predicting and understanding its molecular properties. Such studies are crucial for elucidating the behavior of molecules, complementing experimental data, and guiding further research. This article outlines the key theoretical methods that would be applied to investigate this compound.

Theoretical and Computational Chemistry Studies on 4 Hydroxymethyl 2 Benzylphenyl Isobutyrate

Theoretical and computational chemistry employs computer simulations to solve complex chemical problems, offering insights into molecular structure, properties, and reactivity. bioscipublisher.com For a molecule like 4-Hydroxymethyl-2-benzylphenyl Isobutyrate, these methods can predict its three-dimensional arrangement, electronic characteristics, and potential behavior in different chemical environments.

Quantum chemical calculations are foundational to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and derive various properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. pharmaceresearch.com For this compound, a DFT approach would be used to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

The process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For example, it would define the spatial relationship between the benzyl (B1604629) group, the phenyl ring, and the isobutyrate ester group. The resulting optimized geometry corresponds to the most probable structure of the molecule in a vacuum at absolute zero. From this, fundamental properties like the total energy of the molecule can be determined. DFT methods offer a good balance between computational cost and accuracy, making them suitable for medium-sized organic molecules. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. soci.org These methods are often more computationally demanding than DFT but can provide higher accuracy for certain properties. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to obtain a highly accurate electronic energy.

These high-level calculations are particularly valuable for determining properties that are sensitive to electron correlation effects. They can be used to calculate reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. pharmaceresearch.com A smaller gap suggests the molecule is more likely to undergo chemical reactions. pharmaceresearch.com

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. lu.se An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water or another solvent, and calculating the forces between all atoms to model their motion.

This technique allows for the exploration of the molecule's conformational landscape—the full range of shapes it can adopt due to the rotation around its single bonds. For this compound, this would be particularly insightful for understanding the flexibility of the benzyl group and the isobutyrate tail. By simulating these dynamics, researchers can identify the most populated conformations and the energy barriers between them, providing a more realistic picture of the molecule's behavior in solution at a given temperature. While MD simulations can provide qualitative insights, quantitative results should be interpreted with caution and validated against experimental data where possible. aps.org

By combining the results from quantum chemical calculations and molecular dynamics simulations, it is possible to establish structure-property relationships. These relationships link the specific structural features of this compound to its physicochemical properties.

For instance, the distribution of electron density, which can be visualized through a Molecular Electrostatic Potential (MEP) map, can predict how the molecule will interact with other molecules. pharmaceresearch.com The MEP map would highlight regions of negative potential (likely around the oxygen atoms of the ester and hydroxyl groups) and positive potential (around the hydrogen atoms), indicating sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for understanding potential intermolecular interactions.

A significant application of computational chemistry is the prediction of spectroscopic data. nih.gov Theoretical calculations can simulate various types of spectra, which can then be compared with experimental results for validation of the computational model.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of the bonds within this compound. These frequencies correspond to the peaks in an IR spectrum. For this molecule, characteristic peaks for the C=O stretch of the ester, the O-H stretch of the hydroxymethyl group, and various C-H and C-C vibrations of the aromatic rings would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. alentris.org These theoretical shifts for this compound would predict the positions of signals in its ¹H and ¹³C NMR spectra, aiding in the interpretation of experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its absorption of ultraviolet or visible light. alentris.org This would help in understanding the chromophores within the molecule, primarily the substituted benzene (B151609) ring system.

By comparing these predicted spectra with experimentally obtained spectra, researchers can confirm the structure of the synthesized compound and refine the computational models used.

Applications of 4 Hydroxymethyl 2 Benzylphenyl Isobutyrate in Non Clinical Research Domains

Role as a Precursor or Building Block in Advanced Organic Synthesis

The utility of 4-Hydroxymethyl-2-benzylphenyl isobutyrate as a synthetic intermediate is predicated on the selective reactivity of its functional groups. The presence of both a nucleophilic hydroxyl group and an electrophilic ester carbonyl, attached to a sterically bulky and rigid aromatic scaffold, allows for a range of chemical transformations.

Derivatization and Functionalization Studies for Novel Compound Synthesis

The chemical architecture of this compound offers multiple pathways for derivatization. The primary hydroxymethyl group is a versatile handle for introducing new functionalities. Standard organic reactions can be employed to modify this site, leading to a library of novel compounds built upon the 2-benzylphenyl isobutyrate core.

Esterification and Etherification: The hydroxyl group can be readily converted into a wide array of esters or ethers. For instance, reaction with various acyl chlorides or carboxylic anhydrides would yield new esters, while Williamson ether synthesis could introduce diverse alkyl or aryl groups.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. This transformation converts the hydroxymethyl group into an electrophilic site, opening avenues for reactions like reductive amination or amide bond formation, thereby creating more complex molecules.

Halogenation: Conversion of the alcohol to an alkyl halide (e.g., using thionyl chloride) would create an electrophilic center suitable for nucleophilic substitution reactions, allowing the introduction of nitriles, azides, or other carbon and heteroatom nucleophiles.

Conversely, the isobutyrate ester is susceptible to hydrolysis under basic or acidic conditions to unmask a phenolic hydroxyl group. This newly revealed phenol (B47542) would have different chemical properties from the primary alcohol, including higher acidity and different reactivity, enabling a second, distinct vector for functionalization.

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Hydroxymethyl (-CH₂OH) | Esterification | Acyl Halides, Anhydrides | Ester (-CH₂OCOR) |

| Hydroxymethyl (-CH₂OH) | Oxidation | PCC, DMP | Aldehyde (-CHO) |

| Hydroxymethyl (-CH₂OH) | Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid (-COOH) |

| Isobutyrate Ester | Hydrolysis | NaOH, H₂SO₄ | Phenol (-OH) |

Application in Heterocycle Synthesis or Polymer Chemistry (as a monomer or modifying agent)

The bifunctional nature of this compound makes it a potential candidate for creating heterocyclic systems and for use in polymer science.

In heterocycle synthesis, the compound could serve as a starting material. For example, after oxidation of the hydroxymethyl group to a carboxylic acid and hydrolysis of the ester to a phenol, the resulting molecule, 2-benzyl-4-hydroxy-5-(hydroxymethyl)benzoic acid, could undergo intramolecular cyclization (lactonization) to form a benzofuranone derivative. The synthesis of furan (B31954) rings and their derivatives is a significant area of organic chemistry, often involving cyclization reactions of appropriately functionalized precursors. organic-chemistry.orgresearchgate.net While not directly demonstrated for this specific molecule, the synthesis of biomass-derived furan derivatives often involves the hydroxymethyl group as a key reactive handle. nih.govfrontiersin.orgresearchgate.net

In polymer chemistry, the hydroxymethyl group allows the molecule to act as a chain-ending agent or, more significantly, as a monomer. It could be used in step-growth polymerization to synthesize polyesters or polyurethanes. Copolymerization with other diols and diacids would incorporate the bulky and rigid benzylphenyl group into the polymer backbone. This is analogous to how other benzyl-containing monomers, like benzyl (B1604629) methacrylate, are used in copolymerization to modify the thermal and mechanical properties of the resulting polymers. researchgate.net

Utilization in Material Science Research

The structural characteristics of this compound, particularly its rigid aromatic core, suggest potential applications in the field of material science.

Investigation as a Component in Polymer Synthesis or Modification for Specific Properties

If used as a monomer in polyester (B1180765) or polyurethane synthesis, the this compound unit would introduce a bulky, aromatic side group into the polymer chain. The presence of phenyl groups in a polymer backbone is known to impart rigidity and planarity, which can lead to enhanced thermal stability and a higher glass transition temperature (Tg). acenet.edu This makes such polymers potentially suitable for applications requiring good dimensional stability at elevated temperatures. acenet.edu The strategy of incorporating bulky bisphenols or their derivatives into polymer blends to improve thermal and mechanical resistance is a well-established practice in material science. mdpi.com The benzylphenyl structure of this compound could be leveraged in a similar fashion to create materials with tailored properties.

Potential in Organic Electronics or Optoelectronic Materials (if relevant to its structural class)

The benzylphenyl group is an aromatic system that could potentially possess interesting electronic or photophysical properties. Aromatic compounds are the fundamental building blocks of organic semiconductors, which are used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Phenyl groups contribute to the π-conjugated systems necessary for charge transport and can influence the material's stability and processability. acenet.edu While this specific compound has not been studied for such applications, its structural class is relevant. Further derivatization to extend the conjugation, for example by creating stilbene-like structures, could produce molecules with properties suitable for investigation in organic electronics or as fluorescent probes.

Application as an Analytical Standard or Reference Compound in Chemical Research

The most clearly documented application of this compound is as an analytical reference standard. coompo.comclearsynth.com It is identified as a degradation product of Fesoterodine, a medication used to treat overactive bladder. coompo.com In the context of pharmaceutical development and quality control, it is crucial to identify, quantify, and monitor any impurities or degradation products that may form in the drug substance or final dosage form over time.

As a reference standard, a well-characterized sample of this compound is used in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the signal (e.g., retention time and detector response) from the reference standard to the signals in a sample of the drug product, analysts can confirm the presence and accurately measure the concentration of this specific impurity. This ensures that the amount of the impurity remains below the safety thresholds established by regulatory agencies.

Properties of this compound as a Reference Standard

| Property | Value | Source |

| CAS Number | 1309934-15-3 | coompo.comclearsynth.com |

| Molecular Formula | C₁₈H₂₀O₃ | coompo.com |

| Molecular Weight | 284.35 g/mol | coompo.com |

| Synonym | [2-benzyl-4-(hydroxymethyl)phenyl] 2-methylpropanoate | clearsynth.com |

| Typical Purity | ≥97% | coompo.comsigmaaldrich.com |

| Physical Form | Powder | coompo.com |

Development of Analytical Methodologies for Trace Analysis and Purity Assessment

The accurate detection and quantification of this compound, often as a trace-level impurity, are critical for the purity assessment of related chemical compounds. To this end, various sophisticated analytical techniques have been developed and optimized. These methods are essential for researchers synthesizing related chemical structures and for the quality control of chemical intermediates.

The development of these analytical methods often involves the following:

Method Optimization: To achieve the best separation and detection, various parameters are adjusted, including the choice of stationary phase (the column), the composition of the mobile phase (the solvent mixture), the flow rate, and the column temperature. derpharmachemica.com

Detector Selection: A Photo Diode Array (PDA) detector is commonly employed, which allows for the monitoring of absorbance at multiple wavelengths, thus enhancing the specificity of the detection. researchgate.netasianpubs.org

Validation: The analytical method is rigorously validated according to established guidelines to ensure its accuracy, precision, linearity, robustness, and sensitivity (Limit of Detection and Limit of Quantification). oup.comrasayanjournal.co.in

The following tables summarize typical chromatographic conditions used for the analysis of compounds where this compound is a potential impurity.

Table 1: Representative HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | YMC Pak ODS-A (150 mm × 4.6 mm), 5 µm asianpubs.org |

| Mobile Phase A | 0.1% Trifluoroacetic acid in a 70:30 (v/v) mixture of water and methanol (B129727) asianpubs.org |

| Mobile Phase B | Acetonitrile asianpubs.org |

| Elution Mode | Gradient asianpubs.org |

| Detector | Photo Diode Array (PDA) at 215 nm asianpubs.org |

Table 2: Representative UPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity BEH C18 (100mm × 2.1 mm), 1.7 µm google.com |

| Mobile Phase A | Buffer solution google.com |

| Mobile Phase B | Acetonitrile google.com |

| Initial Ratio | 50:50 (v/v) of A:B google.com |

| Final Ratio | Progressively increased to 30:70 (v/v) of A:B over 16 minutes google.com |

| Elution Mode | Gradient google.com |

Following chromatographic separation, techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity and structure of the isolated impurity, this compound. oup.comasianpubs.org

Advanced Analytical Methodologies for Detection and Quantification of 4 Hydroxymethyl 2 Benzylphenyl Isobutyrate in Complex Non Biological Matrices

Chromatographic Separation Techniques for Purity and Impurity Profiling

Chromatography is the cornerstone for separating 4-Hydroxymethyl-2-benzylphenyl Isobutyrate from related substances, isomers, and degradation products. The selection of the appropriate chromatographic technique is critical for achieving the desired resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile, thermally labile compounds like this compound. The presence of a benzylphenyl chromophore allows for sensitive detection using UV-based detectors.

A typical HPLC method for purity and impurity analysis would involve a reversed-phase column (e.g., C18 or Phenyl-Hexyl) with a gradient elution mobile phase, commonly consisting of acetonitrile and water or methanol (B129727) and water.

UV-Diode Array Detector (UV-DAD): This is often the primary detector due to the aromatic nature of the molecule. It allows for quantification at a specific wavelength (e.g., ~220-230 nm) and provides spectral data that can help in peak identification and purity assessment.

Evaporative Light Scattering Detector (ELSD) and Refractive Index (RI) Detector: For impurities that lack a significant UV chromophore, such as certain process reagents or degradation products, ELSD or RI detectors can be employed. These universal detectors respond to any analyte that is less volatile than the mobile phase.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of specificity and sensitivity. It allows for the determination of the molecular weight of the parent compound and its impurities, aiding in their unequivocal identification.

Table 1: Illustrative HPLC-UV Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detector | UV-DAD at 225 nm |

| Injection Volume | 5 µL |

For the analysis of volatile and semi-volatile impurities that may be present in samples of this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice. thermofisher.comorientjchem.org This technique is particularly useful for identifying residual solvents, starting materials, or volatile by-products from the synthesis process. The compound itself may be amenable to GC analysis, although derivatization might be required to improve its thermal stability and volatility, especially due to the presence of the hydroxymethyl group.

The mass spectrometer provides detailed structural information based on the fragmentation pattern of the compounds upon electron ionization, which can be compared against spectral libraries (e.g., NIST) for positive identification. thermofisher.comjeol.com This makes GC-MS a powerful tool for impurity profiling and identification. thermofisher.com

Table 2: Potential Volatile Impurities Identifiable by GC-MS

| Potential Impurity | Rationale for Presence | Expected Mass Fragments (m/z) |

| Benzyl (B1604629) Bromide | Unreacted starting material | 91 (tropylium ion), 170/172 (M+) |

| Isobutyric Anhydride | Acylating agent residue | 43, 71, 87 |

| 2-Benzylphenol | Precursor molecule | 184 (M+), 107, 91 |

| Toluene (B28343) | Residual solvent | 91, 92 (M+) |

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for certain applications. chromatographytoday.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, resulting in lower viscosity and higher diffusivity compared to liquid mobile phases. chromatographytoday.com This allows for faster separations and reduced solvent consumption. chromatographytoday.com

SFC is particularly advantageous for the separation of isomers (e.g., positional isomers of the benzyl or hydroxymethyl groups) that can be difficult to resolve by HPLC. nih.govfagg.be The technique offers unique selectivity, and by using various stationary phases and organic modifiers (co-solvents), separations can be optimized to resolve closely related compounds. chromatographytoday.com

Hyphenated Techniques for Comprehensive Structural Confirmation and Trace Analysis (e.g., GC-IR, LC-NMR)

For unequivocal structural elucidation of unknown impurities or degradation products, hyphenated techniques that couple a separation method with a highly specific spectroscopic detector are invaluable.

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique provides information about the functional groups present in the separated components. While less common than GC-MS, it can be very useful for distinguishing between isomers that may have similar mass spectra but different IR spectra.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a powerful tool for obtaining detailed structural information (e.g., ¹H and ¹³C NMR spectra) of analytes separated by HPLC. This allows for the complete characterization of novel impurities without the need for their isolation, which is often a time-consuming and challenging process.

Sample Preparation Strategies for Diverse Non-Biological Matrices (e.g., environmental samples, industrial products)

Effective sample preparation is a critical step that precedes instrumental analysis, aiming to extract the analyte of interest from the matrix, remove interfering substances, and concentrate it to a level suitable for detection. researchgate.net

For Industrial Products (e.g., reaction mixtures, final product batches):

Dilution: A simple "dilute-and-shoot" approach is often sufficient, where the sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) to an appropriate concentration before injection into the HPLC or GC system.

Liquid-Liquid Extraction (LLE): Used to separate the analyte from a complex mixture by partitioning it between two immiscible liquid phases.

Filtration: Essential for removing particulate matter that could damage the analytical column.

For Environmental Samples (e.g., water, soil):

Solid-Phase Extraction (SPE): This is the most common technique for isolating and concentrating analytes from environmental samples. scispace.com A water sample, for instance, would be passed through a solid sorbent cartridge (e.g., C18) that retains the this compound. The interfering components are washed away, and the analyte is then eluted with a small volume of an organic solvent. scispace.com This process cleans up the sample and increases the analyte's concentration. scispace.com

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample (e.g., headspace or directly immersed). researchgate.net The analyte adsorbs onto the fiber, which is then thermally desorbed in the injector of a GC. researchgate.net

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Typical Application | Advantages | Disadvantages |

| Dilution | Reducing concentration with a solvent | High-concentration industrial samples | Simple, fast, minimal analyte loss | Does not remove interferences |

| Solid-Phase Extraction (SPE) | Analyte partitions onto a solid sorbent | Trace analysis in environmental water | High concentration factor, good cleanup scispace.com | Can be time-consuming, requires solvent |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquids | Isolating analyte from complex mixtures | High recovery, applicable to large volumes | Emulsion formation, large solvent volumes |

| SPME | Analyte adsorbs onto a coated fiber | Volatile/semi-volatile analysis in water/air | Solvent-free, simple, sensitive researchgate.net | Fiber fragility, limited sample capacity |

Future Research Directions and Emerging Challenges in the Study of 4 Hydroxymethyl 2 Benzylphenyl Isobutyrate

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies (e.g., green chemistry approaches)

The development of efficient and environmentally benign synthetic routes to 4-Hydroxymethyl-2-benzylphenyl Isobutyrate is a significant area for future investigation. Current syntheses are likely extensions of the manufacturing process of Fesoterodine or targeted syntheses for its use as an analytical standard. Future research could focus on applying green chemistry principles to develop more sustainable methods.

One promising approach is the use of biocatalysis. Enzymatic synthesis of esters is a well-established green technology, often utilizing lipases or esterases. mdpi.comchemistryforsustainability.orgnih.gov These reactions can be performed under mild conditions, often in solvent-free systems or aqueous media, reducing the need for harsh reagents and organic solvents. chemistryforsustainability.orgnih.gov For instance, the transesterification of a suitable precursor or the direct esterification of 4-hydroxymethyl-2-benzylphenol with isobutyric acid or its derivatives could be catalyzed by immobilized enzymes, offering high selectivity and easy product separation. chemistryforsustainability.orgnih.gov

Another avenue for exploration is the development of catalytic processes that improve atom economy. Traditional methods for preparing isobutyrate esters can involve stoichiometric reagents and produce significant waste. google.com Novel catalytic systems, potentially using earth-abundant metals, could be designed for the direct and efficient synthesis of this compound. Research in this area could lead to more cost-effective and sustainable production, which would be beneficial for its use as a reference standard and for any potential future applications.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Approach | Potential Catalyst | Advantages | Research Focus |

| Biocatalytic Esterification | Immobilized Lipases (e.g., Novozym® 435) | Mild reaction conditions, high selectivity, reduced waste, solvent-free options. mdpi.comnih.gov | Screening of various lipases, optimization of reaction parameters (temperature, substrate ratio), and development of continuous flow processes. |

| Chemo-catalytic Esterification | Solid Acid Catalysts | Reusability of catalyst, potential for solvent-free conditions. | Development of highly active and selective solid acid catalysts, investigation of reaction kinetics and mechanism. |

| Tishchenko Reaction | Aluminum Alkoxide Catalysts | High atom economy, direct conversion of aldehydes to esters. google.com | Adaptation of the Tishchenko reaction for the specific synthesis of this compound, catalyst development for improved selectivity. |

This table presents conceptual approaches for future research, as specific studies on the green synthesis of this compound are not yet available.

Investigation of Unexplored Reactivity and Transformation Pathways (e.g., photocatalysis, biocatalysis)

The reactivity of this compound remains largely unexplored beyond its role as a stable impurity. Future research could uncover novel chemical transformations, leading to new derivatives with potentially interesting properties.

Photocatalysis offers a powerful tool for activating and functionalizing organic molecules under mild conditions. nih.govrsc.org The benzylphenyl moiety in the target compound could be susceptible to photocatalytic transformations. For example, selective oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid could be achieved using appropriate photocatalysts and oxidants. Furthermore, photocatalytic C-H activation could enable the introduction of new functional groups onto the aromatic rings, expanding the chemical space accessible from this molecule. nih.gov

Biocatalysis can also be employed to explore the reactivity of the ester and alcohol functionalities. nih.gov Esterases could be used for the selective hydrolysis of the isobutyrate group, providing access to the corresponding phenol (B47542). nih.gov Conversely, alcohol dehydrogenases could be used for the selective oxidation of the hydroxymethyl group. These enzymatic transformations would offer high chemo- and regioselectivity, which can be challenging to achieve with traditional chemical methods.

Integration into Advanced Functional Materials Platforms for Specific Performance Attributes

The structural motifs within this compound, including the aromatic rings, the ester group, and the hydroxyl group, suggest its potential as a building block for advanced functional materials.

The presence of both a hydroxyl group and an ester allows for its potential use as a monomer or a chain-terminating agent in polymerization reactions. For instance, it could be incorporated into polyesters or polyurethanes, potentially modifying the thermal and mechanical properties of the resulting polymers. The bulky benzylphenyl group could impart specific properties such as increased rigidity or altered solubility.

Furthermore, the isobutyrate ester group is found in various materials, including plasticizers and coatings. google.com While the specific properties that this compound would impart are unknown, its structure is reminiscent of compounds used in these applications. Research could focus on synthesizing polymers or co-polymers containing this moiety and characterizing their physical and chemical properties.

Table 2: Potential Applications of this compound in Functional Materials

| Material Type | Potential Role of the Compound | Desired Performance Attribute | Research Focus |

| Polymers | Monomer or additive | Modified thermal stability, altered mechanical properties, increased refractive index. | Synthesis and characterization of polymers incorporating the compound, investigation of structure-property relationships. |

| Coatings | Plasticizer or cross-linking agent | Improved flexibility, enhanced adhesion, UV resistance. | Formulation of coatings containing the compound, testing of coating performance (e.g., hardness, gloss, durability). |

| Supramolecular Assemblies | Building block for self-assembly | Formation of ordered nanostructures, responsive materials. nih.gov | Investigation of the self-assembly behavior of the compound and its derivatives in solution and on surfaces. |

This table is illustrative of potential future research and is not based on existing applications of this compound.

Development of High-Throughput Screening Methodologies for Rapid Assessment of New Applications

To accelerate the discovery of new applications for this compound and its derivatives, the development of high-throughput screening (HTS) methodologies is crucial. acs.org HTS allows for the rapid testing of a large number of compounds or conditions, making the research process more efficient. nih.govnih.gov

For example, if the compound or its derivatives are investigated for potential biological activity, HTS assays could be developed to screen for interactions with specific enzymes or receptors. nih.gov Given its ester functionality, HTS methods for esterase activity could be adapted to study its stability or its potential as an inhibitor or substrate for these enzymes. nih.govspringernature.com

In the context of materials science, HTS techniques could be used to rapidly screen the effects of incorporating this compound into different polymer formulations. Automated systems could be used to prepare and test small samples for properties such as thermal stability, solubility, and mechanical strength.

Identification of Gaps in Current Knowledge and Opportunities for Fundamental Research

A significant gap in the current knowledge is the lack of fundamental physicochemical and toxicological data for this compound. As an impurity in a pharmaceutical product, understanding its biological properties is of paramount importance. researchgate.netscirp.orgnih.gov

Fundamental research is needed to characterize its metabolic fate and toxicological profile. This would involve in vitro and in vivo studies to determine how the compound is absorbed, distributed, metabolized, and excreted. Such studies are essential to ensure patient safety and to establish safe limits for its presence in pharmaceutical formulations. nih.gov

Furthermore, there is a lack of detailed spectroscopic and crystallographic data for this compound. A comprehensive characterization using techniques such as single-crystal X-ray diffraction would provide valuable insights into its three-dimensional structure, which could inform the design of new derivatives and help to understand its interactions with biological systems or materials.

Comparative Studies with Structurally Related Compounds to Elucidate Structure-Activity/Property Relationships

To better understand the potential of this compound, comparative studies with structurally related compounds are essential. By systematically modifying the structure of the molecule and evaluating the effects on its properties, it is possible to establish structure-activity relationships (SAR) or structure-property relationships (SPR). nih.gov

For example, the isobutyrate ester could be replaced with other esters of varying chain lengths and branching to investigate how this affects its stability, solubility, and potential biological activity. Similarly, the benzyl (B1604629) group could be substituted with other aromatic or aliphatic groups to probe the role of this moiety in any observed properties. The position of the substituents on the phenyl ring could also be varied to create a library of analogs for comparative analysis.

These studies would not only provide a deeper understanding of the chemical and physical properties of this compound but also guide the design of new molecules with optimized properties for specific applications.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 4-Hydroxymethyl-2-benzylphenyl Isobutyrate?

- Answer : Begin with esterification protocols using controlled reaction conditions (e.g., acid catalysis or enzymatic methods). Employ factorial design experiments to test variables like temperature, solvent polarity, and catalyst concentration . Validate purity via HPLC with a sodium 1-octanesulfonate-based buffer system (pH 4.6) and methanol mobile phase, as outlined in pharmacopeial assays for structurally similar esters . For intermediates like hydroxymethyl derivatives, refer to NIST-recommended analytical validation protocols for related compounds .

Q. How can researchers address discrepancies in reported solubility data for phenolic esters like this compound?

- Answer : Use standardized solubility testing under controlled pH and temperature conditions. For example, replicate methodologies applied to 4-hydroxybenzaldehyde (solubility: 8.45 mg/mL at 25°C in water) and adjust for hydrophobic functional groups (e.g., benzyl and isobutyrate moieties) . Cross-validate results using multiple solvents (e.g., ethanol, DMSO) and compare with computational predictions via tools like COSMO-RS.

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Answer : Hydrolytic degradation is common in phenolic esters. Conduct accelerated stability studies under varying humidity and temperature (ICH Q1A guidelines). Use inert atmospheres (N₂) and desiccants for long-term storage. For oxidation-prone analogs, refer to RIFM safety assessments on 4-(4-hydroxyphenyl)butan-2-one, which recommend antioxidants like BHT at ≤0.1% w/w .

Advanced Research Questions

Q. How can factorial design resolve multifactorial interactions in the biological activity of this compound?

- Answer : Apply a 2^k factorial design to evaluate variables such as concentration, exposure time, and cell type. For example, studies on structurally related esters (e.g., isobutyl 4-hydroxybenzoate) used this approach to identify synergistic effects between ester hydrophobicity and membrane permeability . Analyze interactions using ANOVA and response surface methodology (RSM) to optimize bioactivity parameters.

Q. What computational strategies are effective for modeling the adsorption behavior of this compound on indoor surfaces?

- Answer : Combine density functional theory (DFT) with molecular dynamics (MD) simulations to study surface interactions, referencing methodologies for indoor surface chemistry . Validate predictions using microspectroscopic imaging (e.g., AFM-IR) to correlate adsorption energy with experimental data on similar phenolic compounds.

Q. How should researchers reconcile contradictory findings in the compound’s anti-inflammatory vs. cytotoxic effects?

- Answer : Adopt a dual-axis experimental framework:

- Axis 1 : Dose-response assays across multiple cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) to identify cell-type specificity.

- Axis 2 : Mechanistic studies (e.g., ROS quantification, NF-κB pathway inhibition) to isolate biological targets.

Cross-reference with RIFM criteria for resolving data contradictions in fragrance-related esters .

Q. What advanced chromatographic techniques improve trace impurity detection in this compound?

- Answer : Implement ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) for non-UV-absorbing impurities. For isomer separation, use chiral stationary phases validated in pharmacopeial monographs for biphenyl derivatives .

Methodological Frameworks

- Theoretical Alignment : Link experiments to established frameworks, such as QSAR models for ester bioactivity or surface chemistry theories for adsorption studies .

- Data Validation : Follow NIST protocols for chemical characterization and RIFM criteria for safety assessments .

- Experimental Design : Prioritize factorial or response surface designs over one-variable-at-a-time (OVAT) approaches to capture multifactorial interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.